molecular formula C20H25NO3S B2623949 Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate CAS No. 685848-03-7

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate

Cat. No.: B2623949
CAS No.: 685848-03-7
M. Wt: 359.48
InChI Key: XFBFTJKFRHRMRM-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-dimethylphenyl)-2-pivalamidothiophene-3-carboxylate is unique due to its specific structural features, such as the presence of the pivalamido group and the thiophene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-7-24-18(22)16-15(14-9-8-12(2)13(3)10-14)11-25-17(16)21-19(23)20(4,5)6/h8-11H,7H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBFTJKFRHRMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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